6-O-α-唾液酸基-2-乙酰氨基-2-脱氧-D-半乳呋喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside involves intricate enzymatic processes, primarily catalyzed by sialyltransferases. These enzymes facilitate the transfer of sialic acid residues to terminal positions on glycan chains, a crucial step for the formation of sialylated structures (Harduin-Lepers, 2010)(Harduin-Lepers, 2010).

Molecular Structure Analysis

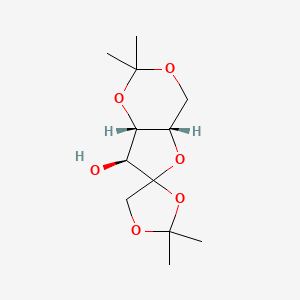

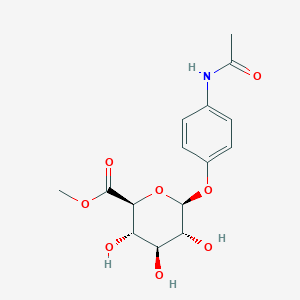

The molecular structure of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside is characterized by the presence of an alpha-sialic acid residue linked to a galactopyranoside moiety. This structural configuration significantly influences the biological functions of glycoconjugates, including their stability, solubility, and interaction with specific receptors (Thaysen‐Andersen et al., 2013)(Thaysen‐Andersen et al., 2013).

Chemical Reactions and Properties

Sialylated compounds, including 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, participate in various chemical reactions, particularly those involving the modification of glycan structures. Sialyltransferases, for instance, play a vital role in the enzymatic processes that lead to the sialylation of glycoproteins and glycolipids, impacting their function and interaction with other biomolecules (Dall’Olio et al., 2014)(Dall’Olio et al., 2014).

Physical Properties Analysis

The physical properties of 6-O-alpha-Sialyl-2-acetamido-2-deoxy-D-galactopyranoside, such as solubility and melting point, are influenced by its molecular structure. The presence of sialic acid contributes to the molecule's solubility in water, a characteristic that is crucial for its biological functions and interaction with other molecules in aqueous environments (Pollard & Fischer, 2006)(Pollard & Fischer, 2006).

科学研究应用

在抗氧化活性评估中的作用

用于确定抗氧化活性的分析方法已得到广泛综述,突出了各种测试(如 ORAC、HORAC、TRAP 和 TOSC)的重要性。这些基于氢原子转移的测试以及基于电子转移的测试(如 CUPRAC 和 FRAP)在评估复杂样品的抗氧化能力中起着至关重要的作用。该研究强调了分光光度法在监测特征颜色或变色过程中的作用,这在分析抗氧化活性方面至关重要。这种分析方法对于研究各个领域的抗氧化剂至关重要,包括食品工程、医学和药学,其中可能涉及 6-O-α-唾液酸基-2-乙酰氨基-2-脱氧-D-半乳呋喃糖苷 (Munteanu 和 Apetrei,2021)。

唾液酸化在癌症进展中的作用

唾液酸化,特别是唾液酸转移酶的活性,在癌症进展中起着重要作用。对唾液酸化结构(如 Thomsen-Friedenreich 相关抗原和唾液酸 Lewis 抗原)的研究揭示了它们对癌细胞转移潜力的影响。对与癌症相关的唾液酸化结构的生物合成和功能的深入了解为针对癌症中糖基化改变的创新疗法奠定了基础。在此背景下,对 6-O-α-唾液酸基-2-乙酰氨基-2-脱氧-D-半乳呋喃糖苷的研究可以通过糖科学的视角为理解和治疗癌症提供新的途径 (dall’Olio 等人,2014)。

神经病学应用

神经节苷脂是唾液酸化的糖鞘脂,可作为髓鞘稳定性和神经再生的功能性配体。神经节苷脂在介导髓鞘-轴突相互作用中的作用突出了唾液酸化分子在神经健康中的重要性。神经节苷脂与髓鞘相关糖蛋白 (MAG) 之间的特异性相互作用强调了靶向神经系统疾病中唾液酸化的治疗潜力。该研究领域可以通过探索 6-O-α-唾液酸基-2-乙酰氨基-2-脱氧-D-半乳呋喃糖苷等化合物来增强神经细胞粘附和促进神经再生而受益 (Vyas 和 Schnaar,2001)。

诊断和治疗潜力

唾液酸的代谢,包括 N-乙酰神经氨酸胞苷酰转移酶和唾液酸转移酶等酶,对于理解分子识别以及细胞和病原体之间的相互作用至关重要。对唾液酸及其在疾病诊断和治疗中的作用的研究突出了靶向唾液酸化过程进行治疗干预的潜力。在此背景下,研究 6-O-α-唾液酸基-2-乙酰氨基-2-脱氧-D-半乳呋喃糖苷等化合物可以为通过调节唾液酸代谢来治疗和诊断疾病提供新的见解 (Volkhina 等人,2021)。

未来方向

属性

IUPAC Name |

5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)/t8?,9-,10?,11?,12?,13-,14?,15?,16?,17?,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOGCRVBCLRHQJ-RXKPBMSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1C(CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 45040394 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)